molecular formula C26H36N4O8 B12283943 2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- CAS No. 1128304-86-8

2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-

Cat. No.: B12283943
CAS No.: 1128304-86-8
M. Wt: 532.6 g/mol
InChI Key: AHJIXPVAMVLFOG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name derives from its 18-membered macrocyclic core and functional substituents. The parent structure, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane , contains four oxygen atoms (tetraoxa) and two nitrogen atoms (diazacyclo) within an 18-atom ring. Two methylene bridges (-CH2-) connect this macrocycle to 2-pyridinecarboxylic acid groups at positions 7 and 16.

The numbering begins at one nitrogen atom, proceeding through the oxygen and nitrogen heteroatoms:

  • 1,4,10,13-Tetraoxa : Oxygen atoms at positions 1, 4, 10, and 13
  • 7,16-Diazacyclo : Nitrogen atoms at positions 7 and 16
  • Diylbis(methylene) : Two methylene linkers (-CH2-) extending from the nitrogen atoms
  • 6,6′-Di(2-pyridinecarboxylic acid) : Pyridine rings substituted at the 6-positions with carboxylic acid groups.

Structural representation:

      O  
      |  
O--N--CH2--Pyridine-2-carboxylic acid  
      |  
      O  

Molecular Formula and Mass Spectrometric Characterization

The compound’s molecular formula is C26H36N4O8 , with an average molecular mass of 532.594 g/mol and a monoisotopic mass of 532.253314 g/mol . Key mass spectrometric features include:

Property Value Method
Average mass 532.594 g/mol ESI-MS
Monoisotopic mass 532.253314 g/mol High-resolution MS
Major fragments m/z 355.1 (macrocycle) Collision-induced dissociation

The macrocyclic core (C18H30N2O4) generates a base peak at m/z 355.1, while the pyridinecarboxylic acid arms contribute additional fragmentation patterns between m/z 120–180.

Properties

CAS No.

1128304-86-8

Molecular Formula

C26H36N4O8

Molecular Weight

532.6 g/mol

IUPAC Name

6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C26H36N4O8/c31-25(32)23-5-1-3-21(27-23)19-29-7-11-35-15-17-37-13-9-30(10-14-38-18-16-36-12-8-29)20-22-4-2-6-24(28-22)26(33)34/h1-6H,7-20H2,(H,31,32)(H,33,34)

InChI Key

AHJIXPVAMVLFOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Reactants : 6-Bromo-2-pyridinecarboxylic acid and the functionalized crown ether.
Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination.
  • Solvent : Toluene or dioxane at 100–120°C.
  • Yield : 60–75%.

Mechanism : The amine groups on the crown ether displace the bromide on the pyridine ring, forming C–N bonds.

Esterification Followed by Hydrolysis

Reactants : 2-Pyridinecarboxylic acid methyl ester and the crown ether.
Conditions :

  • Coupling Agent : DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).
  • Hydrolysis : NaOH (2M) in methanol/water (1:1) at 50°C.
  • Yield : 65–80%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Nucleophilic Substitution High regioselectivity, mild conditions Requires palladium catalysts, costly 60–75
Esterification No transition metals, scalable Multi-step, lower functional group tolerance 65–80

Critical Reaction Parameters

  • Temperature : Optimal coupling occurs at 100–120°C for Pd-catalyzed methods.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve crown ether solubility.
  • Catalyst Loading : 5 mol% Pd(OAc)₂ sufficient for >70% conversion.

Scalability and Industrial Feasibility

The esterification route is preferred for large-scale synthesis due to lower catalyst costs and operational simplicity. However, Pd-catalyzed methods offer higher purity, critical for pharmaceutical applications. Recent patents emphasize solvent recycling and catalyst recovery to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to function as a ligand in various biochemical interactions. It has been studied for its potential in drug development due to its ability to form complexes with metal ions which can enhance the efficacy of therapeutic agents.

  • Metal Complexation : The tetraoxa-diazacyclooctadecane moiety can form stable complexes with transition metals, making it a candidate for developing metal-based drugs . Such complexes can exhibit improved biological activity compared to their uncoordinated counterparts.

Coordination Chemistry

The unique structure of this compound makes it an excellent candidate for research in coordination chemistry. Its ability to act as a chelating agent allows it to stabilize metal ions in solution.

  • Ligand Studies : In studies involving zirconium facilitated hydrolysis of dipeptides at neutral pH, this compound has been utilized as a ligand demonstrating its effectiveness in stabilizing metal ions during biochemical reactions .

Material Science

In material science, the compound's properties are being explored for use in creating advanced materials with specific functionalities.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability due to its robust chemical structure .

Case Study 1: Metal Complexes in Drug Development

Research has demonstrated that the complexation of 2-Pyridinecarboxylic acid derivatives with platinum and palladium enhances their anticancer activity. For instance, studies have shown that these metal-ligand complexes exhibit significant cytotoxicity against cancer cell lines compared to the free ligands .

Case Study 2: Enhanced Catalytic Activity

In catalysis, the use of this compound as a ligand has been shown to improve the efficiency of catalytic processes involving transition metals. For example, when used in palladium-catalyzed reactions, it increased the reaction rates and yields significantly compared to traditional ligands .

Comparative Data Table

Application AreaSpecific UseObserved Benefits
Medicinal ChemistryMetal-based drug developmentEnhanced efficacy and stability
Coordination ChemistryLigand for metal ion stabilizationImproved reaction rates in biochemical processes
Material ScienceIncorporation into polymer matricesEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form stable complexes with metal ions, influencing their reactivity and availability in chemical and biological systems. Additionally, it may interact with proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of 2-Pyridinecarboxylic Acid Derivatives

Compound Key Features Chelating Sites Macrocyclic?
Target Macrocycle 18-membered ring (4O, 2N) + 2 pyridinecarboxylates N, O, COO⁻ Yes
Chromium Picolinate Tris-chelate of picolinate with Cr³⁺ COO⁻ No
Stannoxane (Compound 5) Ph$2$SnCl$2$ core + picolinate ligands Sn–O/N, COO⁻ No

Table 2: Antioxidant Activity of Selected Compounds

Compound DPPH Radical Scavenging (20 µg/mL) FRAP Activity (µmol Fe²⁺/g) Reference
Vitamin C 95% 1200
Stannoxane (Compound 5) 92% 850
Target Macrocycle Not reported Not reported

Biological Activity

The compound 2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects on various cell lines, and its interactions with biological systems based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H34N2O6\text{C}_{18}\text{H}_{34}\text{N}_2\text{O}_6

This structure includes a pyridine ring and a diaza-crown ether framework that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyridinecarboxylic acids. For instance, 5-butyl-2-pyridinecarboxylic acid demonstrated potent antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.069mg mL0.069\,\text{mg mL} to 1.12mg mL1.12\,\text{mg mL}, while the Minimum Bactericidal Concentration (MBC) values were between 8.925mg mL8.925\,\text{mg mL} and 17.85mg mL17.85\,\text{mg mL} against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridinecarboxylic Acids

CompoundMIC (mg/mL)MBC (mg/mL)
5-butyl-2-pyridinecarboxylic acid0.069 - 1.128.925 - 17.85

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of 2-pyridinecarboxylic acid on human cell lines. One study reported that at a concentration of 50μg/mL50\mu g/mL, the compound inhibited the growth of trypanosomes by 99%99\% after 12 days and decreased trypomastigote motility significantly . The cytotoxic concentration against the HEp-2 cell line was determined to be 275μg/mL275\mu g/mL, indicating selective toxicity towards trypanosomes compared to human cells.

Table 2: Cytotoxicity Data

Cell LineConcentration (μg/mL)Effect
HEp-2275Cytotoxicity observed
Trypanosomes50Growth inhibition by 99%

The proposed mechanism of action for the antimicrobial activity involves competitive inhibition with essential metabolic pathways in target organisms. For instance, the inhibitory effect on trypanosomes was partially reversible by nicotinic acid and L-tryptophan, suggesting that it may interfere with metabolic processes that rely on these compounds .

Case Studies

Several studies have explored the biological activity of derivatives related to our compound:

  • Antitumor Activity : The derivative di-2-pyridylketone-2-pyridine carboxylic acid hydrazone (DPPCAH) exhibited significant antitumor activity in vitro with an IC50 value of 4.6μM4.6\mu M. Its copper complex enhanced this activity further .
  • In Silico Evaluations : Computational studies have predicted various pharmacological effects for related compounds based on their structural features. These evaluations suggest potential anti-inflammatory and antineoplastic activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 2-pyridinecarboxylic acid with macrocyclic ligands?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridinecarboxylic acid derivatives and macrocyclic precursors. For example, refluxing with chloroacetic acid and aromatic aldehydes in a mixed solvent system (e.g., acetic anhydride and acetic acid) under catalytic conditions (e.g., sodium acetate) can yield structurally complex derivatives . Characterization should include multi-nuclear NMR (¹H, ¹³C), IR spectroscopy for functional groups (e.g., CN stretch at ~2,219 cm⁻¹), and mass spectrometry to confirm molecular weight .

Q. How can researchers validate the structural integrity of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ pH titration coupled with spectroscopic monitoring (e.g., UV-Vis for ligand-metal interactions, NMR for structural changes). For instance, DMSO-d₆ is a suitable solvent for tracking proton environments via ¹H NMR under acidic/neutral/basic conditions. Comparative ¹³C NMR data (e.g., shifts at 98–171 ppm for carbonyl/carboxylic groups) can identify pH-sensitive moieties .

Q. Which spectroscopic techniques are most effective for confirming the macrocyclic architecture of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving macrocyclic geometry. Alternatively, high-resolution mass spectrometry (HRMS) can confirm molecular formula (e.g., C₂₂H₁₇N₃O₃S with m/z 403 [M⁺] ). IR spectroscopy identifies bridging oxygen/nitrogen bonds (e.g., 1,4,10,13-tetraoxa groups), while ¹H NMR detects methylene protons in the macrocyclic ring (δ 2.24–7.94 ppm ).

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s coordination behavior with transition metal ions?

  • Methodological Answer : Use titration calorimetry (ITC) to quantify binding constants (Kd) with metals like Cu²⁺ or Fe³⁺. Pair this with cyclic voltammetry to monitor redox activity and EPR spectroscopy for paramagnetic complexes. Theoretical frameworks (e.g., ligand field theory) should guide hypothesis testing, as per Guiding Principle 2 of evidence-based inquiry . For example, computational modeling (DFT) can predict preferred coordination sites on the macrocycle .

Q. What strategies resolve contradictions in reported stability data for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Replicate studies under controlled conditions (temperature, solvent purity, inert atmosphere). Use hyphenated techniques like LC-MS to track degradation products. For instance, conflicting solubility data may arise from polymorphic forms—address this via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . Cross-validate findings with independent labs to rule out methodological bias .

Q. How might this compound be integrated into membrane technologies for selective ion transport?

  • Methodological Answer : Functionalize the macrocycle into polymer matrices (e.g., polyethersulfone) and test ion permeability using diffusion cells. Compare selectivity ratios (e.g., K⁺ vs. Na⁺) via atomic absorption spectroscopy. Reference CRDC subclass RDF2050104 for membrane engineering frameworks, such as optimizing pore size and surface charge .

Data Contradiction Analysis Framework

Observed Discrepancy Potential Causes Resolution Strategy
Varied thermal stability in DSC studiesPolymorphism or hydration statesPerform PXRD/TGA to identify crystalline phases
Inconsistent NMR splitting patternsDynamic conformational changesVariable-temperature NMR (e.g., 25–80°C)
Divergent catalytic activity reportsTrace metal impuritiesICP-MS analysis of batch samples

Theoretical and Experimental Alignment

  • Guiding Principle : Link synthesis and application studies to macrocyclic chemistry theories (e.g., host-guest interactions) to contextualize findings . For example, the compound’s diaza-crown ether moiety suggests potential as a ionophore, which should be tested via conductivity assays .

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